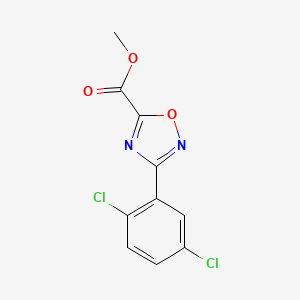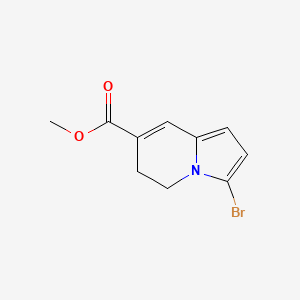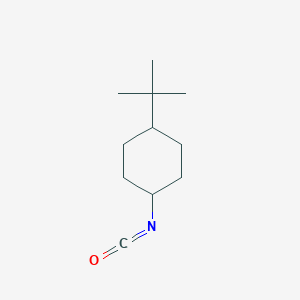
trans-1-(tert-Butyl)-4-isocyanatocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(tert-Butyl)-4-isocyanatocyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and an isocyanate group in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butyl)-4-isocyanatocyclohexane typically involves the reaction of a cyclohexane derivative with tert-butyl and isocyanate substituents. One common method is the reaction of trans-1-(tert-Butyl)-4-aminocyclohexane with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the desired trans configuration is maintained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with their handling.
Análisis De Reacciones Químicas
Types of Reactions: trans-1-(tert-Butyl)-4-isocyanatocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Polymerization Reactions: The compound can be used as a monomer in the synthesis of polyurethanes and other polymers.
Common Reagents and Conditions:
Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to facilitate certain reactions.
Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to ensure proper solubility and reaction kinetics.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Polyurethanes: Resulting from polymerization reactions involving the isocyanate group.
Aplicaciones Científicas De Investigación
Chemistry: trans-1-(tert-Butyl)-4-isocyanatocyclohexane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of trans-1-(tert-Butyl)-4-isocyanatocyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
trans-1-(tert-Butyl)-4-aminocyclohexane: A precursor in the synthesis of trans-1-(tert-Butyl)-4-isocyanatocyclohexane.
trans-1-(tert-Butyl)-4-ethylcyclohexane: A structurally similar compound with an ethyl group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of both a bulky tert-butyl group and a reactive isocyanate group in a trans configuration
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-tert-butyl-4-isocyanatocyclohexane |
InChI |
InChI=1S/C11H19NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h9-10H,4-7H2,1-3H3 |
Clave InChI |
SCGJIAWNVUIDNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
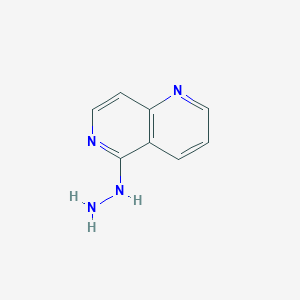
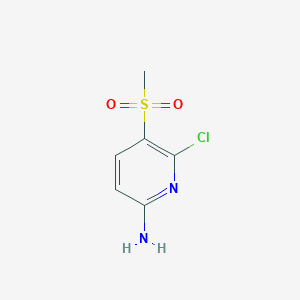
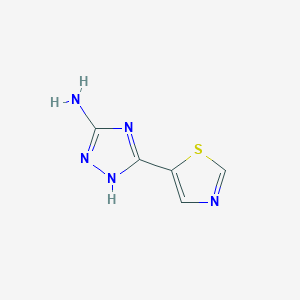
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
